![molecular formula C14H20INO B13928759 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 4-iodophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine typically involves the reaction of 4-iodophenol with 2-chloroethylamine to form 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Deiodinated derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
- Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, ethyl ester
Uniqueness
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of the iodophenoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C14H20INO |
|---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
1-[2-(4-iodophenoxy)ethyl]-4-methylpiperidine |
InChI |
InChI=1S/C14H20INO/c1-12-6-8-16(9-7-12)10-11-17-14-4-2-13(15)3-5-14/h2-5,12H,6-11H2,1H3 |
InChI Key |
DNBLCWMBEKECDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
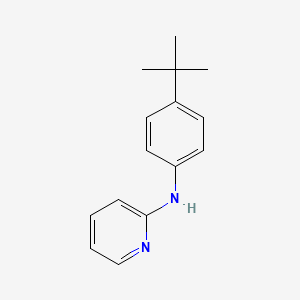
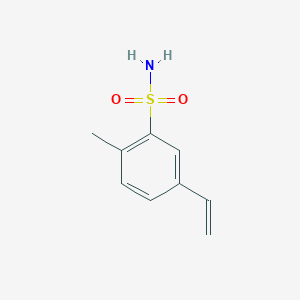

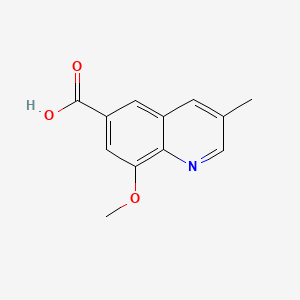
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
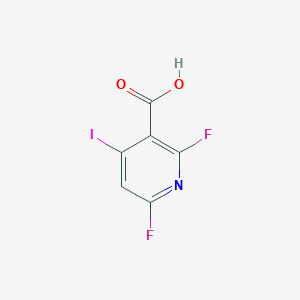


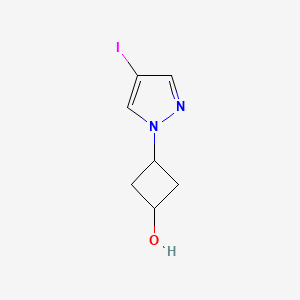
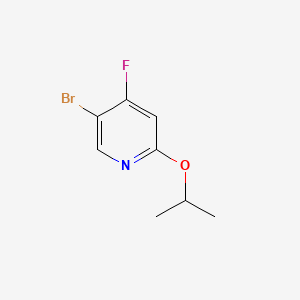

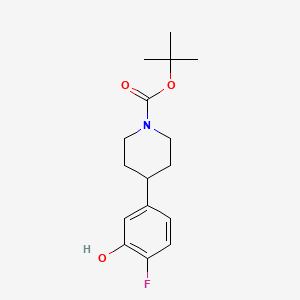
![6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
